molecular formula C11H12O3 B3043781 5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one CAS No. 92017-03-3

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one

Cat. No. B3043781
CAS RN: 92017-03-3
M. Wt: 192.21 g/mol
InChI Key: XSLNGWVCABGHBH-UHFFFAOYSA-N
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Description

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one, also known as HPMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Antimicrobial Activity

A study conducted by Lu et al. (2011) identified compounds including 5-[hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one from the endophytic fungus Cytospora sp. These compounds demonstrated antimicrobial activity against various fungi, algae, and bacteria, indicating potential applications in antimicrobial research and treatment strategies.

Synthesis and Structural Studies

The compound has been the subject of synthesis and structural analysis. For example, Ma, Wu, and Shi (2004) described an efficient method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones, including variants of 5-[hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one, providing insights into the compound's chemical structure and potential for further chemical modifications.

Anticholinesterase Activity

Research by Luo et al. (2005) explored derivatives of 5-[hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one for their anticholinesterase activity. These compounds showed potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases like Alzheimer's.

Catalytic Conversion Studies

The compound also plays a role in catalytic conversion research. Kong et al. (2018) investigated the catalytic conversion of 5-hydroxymethylfurfural, a related compound, into various value-added derivatives. This research provides insights into the utilization of furan-based compounds in the development of sustainable chemical processes.

Antifungal Properties

Awaad et al. (2012) isolated butyrolactone I derivatives, including 5-[hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one, from Aspergillus terreus. These compounds displayed antifungal properties, suggesting potential applications in combating fungal infections.

Antitumor and Antimicrobial Applications

In a study by Azmy et al. (2021), a related compound was synthesized and characterized, showing potential in antitumor and antimicrobial applications. This indicates the broader potential of compounds within this chemical family, including 5-[hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one, in medicinal chemistry.

properties

IUPAC Name

5-[hydroxy(phenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-5,9,11,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLNGWVCABGHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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